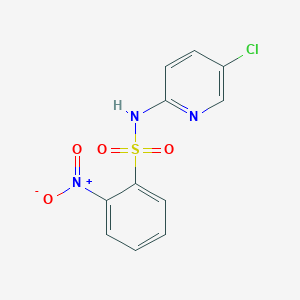

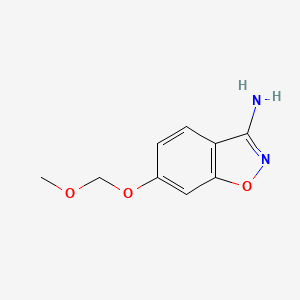

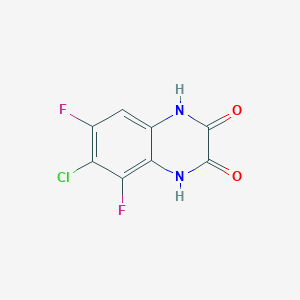

![molecular formula C10H12ClN3 B8367534 6-Butyl-2-chloroimidazo[1,2-b]pyridazine](/img/structure/B8367534.png)

6-Butyl-2-chloroimidazo[1,2-b]pyridazine

Overview

Description

6-Butyl-2-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . Another approach involves regioselective metalations using bases such as TMP2Zn·2MgCl2·2LiCl, followed by subsequent functionalizations with TMPMgCl·LiCl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-chloroimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: DDQ in THF at 40°C for 5-7 hours.

Substitution: Grignard reagents and TMPMgCl·LiCl for nucleophilic additions.

Major Products

The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can bind to amines and activated aryl boronic acids, inhibiting cancer cell growth in vitro and in vivo . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another derivative of the imidazo[1,2-b]pyridazine family with similar biological activities.

6-Chloroimidazo[1,2-b]pyridazine: A closely related compound with different substituents.

Uniqueness

6-Butyl-2-chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-butyl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula |

C10H12ClN3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

6-butyl-2-chloroimidazo[1,2-b]pyridazine |

InChI |

InChI=1S/C10H12ClN3/c1-2-3-4-8-5-6-10-12-9(11)7-14(10)13-8/h5-7H,2-4H2,1H3 |

InChI Key |

FAAFVYCAZVIUCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN2C=C(N=C2C=C1)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

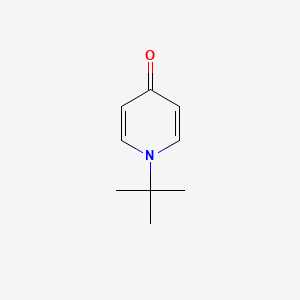

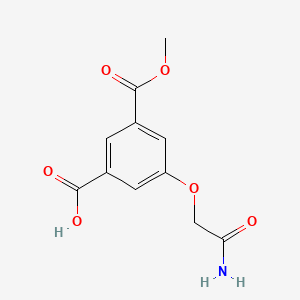

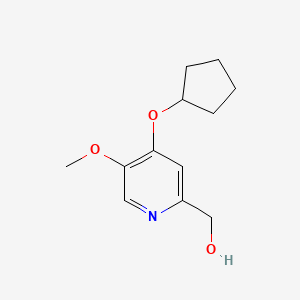

![[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine](/img/structure/B8367453.png)

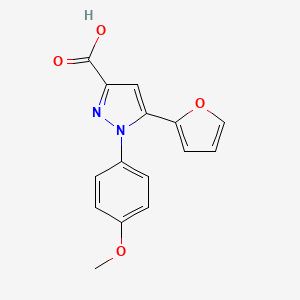

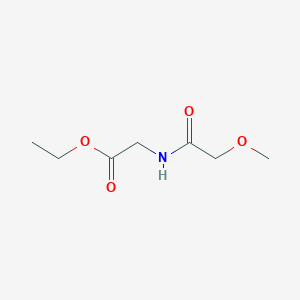

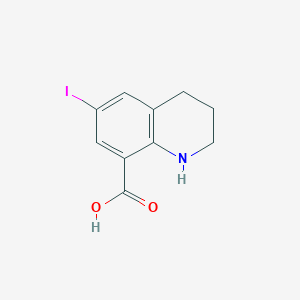

![1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone](/img/structure/B8367465.png)

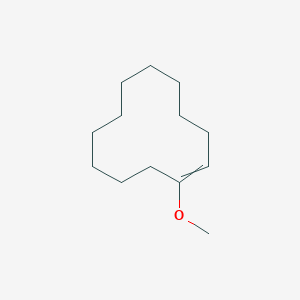

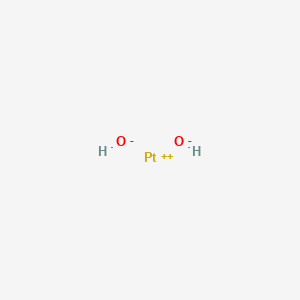

![(1R,3R,5R)-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8367494.png)